
4-Ethoxy-2,5-dimethylaniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2,5-dimethylaniline contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 ether (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.24 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .Relevant Papers There are several papers related to this compound and similar compounds . These papers discuss various aspects such as differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives .
Applications De Recherche Scientifique
Biomass Conversion and Sustainable Materials
4-Ethoxy-2,5-dimethylaniline plays a role in the synthesis of furan derivatives from plant biomass, contributing to the development of sustainable polymers, fuels, and chemicals. This application is significant in seeking alternatives to non-renewable hydrocarbon sources, highlighting its potential in green chemistry and sustainable material production. The conversion process involves catalytic systems that facilitate the transformation of hexose carbohydrates and lignocellulose into valuable furan-based compounds, which can serve as monomers for polymer synthesis or as biofuels, emphasizing the chemical's versatility in supporting eco-friendly solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Enhancement of Photodynamic Therapy
In the medical field, this compound is explored for its potential to enhance photodynamic therapy (PDT), a treatment modality for various cancers and skin conditions. By improving the accumulation of protoporphyrin IX (PpIX) in lesions, this compound could optimize the therapeutic effects of PDT. Research indicates that strategies to increase the penetration of 5-aminolaevulinic acid (ALA) or its methyl ester (MAL) into the skin, potentially involving this compound, could lead to better clinical outcomes. The focus on such compounds underscores the ongoing efforts to refine PDT protocols for higher efficacy and patient outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Mécanisme D'action
Target of Action
4-Ethoxy-2,5-dimethylaniline is a chemical compound with the molecular formula C10H15NO Anilines and their derivatives are known to interact with various biological targets, often undergoing metabolic activation to form reactive species .
Mode of Action
Anilines and their derivatives can undergo various reactions, including nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
Anilines and their derivatives are known to be involved in various biochemical pathways, often undergoing metabolic activation to form reactive species .
Pharmacokinetics
Anilines and their derivatives are known to have diverse pharmacokinetic properties, often influenced by their chemical structure and the presence of functional groups .
Result of Action
Anilines and their derivatives can have various biological effects, often depending on their metabolic activation and interaction with biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, pH, temperature, and light exposure .
Analyse Biochimique
Biochemical Properties
4-Ethoxy-2,5-dimethylaniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its oxidation and subsequent formation of reactive intermediates. These intermediates can further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which in turn can alter gene expression and cellular responses. Additionally, this compound can interfere with mitochondrial function, leading to changes in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exhibit threshold effects, where significant biological changes become apparent. High doses of this compound have been associated with toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematotoxicity. These effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further metabolic transformations, including conjugation with glutathione or other cellular nucleophiles. The metabolic pathways of this compound can influence its biological activity and toxicity. For example, the formation of reactive intermediates can lead to covalent binding to cellular macromolecules, resulting in potential toxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-ethoxy-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGRYUGZNOALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602552 | |
| Record name | 4-Ethoxy-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706822-63-1 | |
| Record name | 4-Ethoxy-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
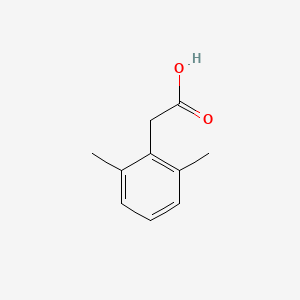
![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)
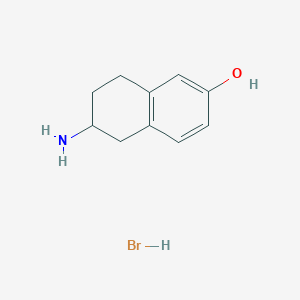
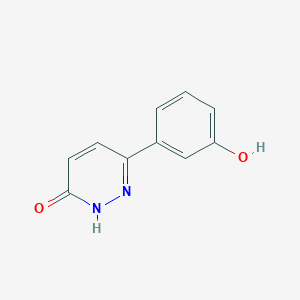



![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)

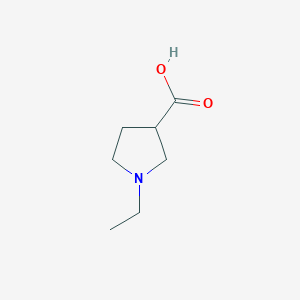

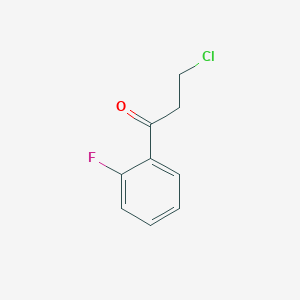
![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)

